molecular formula C31H46O4 B102615 K1-Hydroperoxide CAS No. 15576-39-3

K1-Hydroperoxide

Cat. No. B102615
CAS RN: 15576-39-3
M. Wt: 482.7 g/mol
InChI Key: YUTUNMUCBDSKNC-XUTLUUPISA-N
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Description

K1-Hydroperoxide Description

K1-Hydroperoxide is a derivative of vitamin K1, which is involved in various biological processes. It is a metabolite that can be formed through the oxidation of vitamin K1 and has been studied in the context of enzymatic reactions and its role in the hydroxylation of other compounds, such as benzo(a)pyrene . The formation of K1-hydroperoxide is also relevant to the function of the vitamin K-dependent carboxylase, an enzyme that is essential for modifying certain proteins within the body .

Synthesis Analysis

The synthesis of K1-hydroperoxide has been achieved through the oxidation of vitamin K1. This process has been verified by mass spectral analysis and enzymic studies . Additionally, the formation of hydroxy vitamin K [3(2)-hydroxy-2,3-dihydrovitamin K1] has been observed as a metabolite of vitamin K epoxide in vivo, which suggests that K1-hydroperoxide could be an intermediate in this metabolic pathway .

Molecular Structure Analysis

The molecular structure of K1-hydroperoxide has been characterized by mass spectrometry and other spectroscopic methods. These analyses have confirmed the structure of the synthesized K1-hydroperoxide and have provided insights into its reactivity and interactions with other molecules .

Chemical Reactions Analysis

K1-Hydroperoxide is involved in the enzymatic hydroxylation of benzo(a)pyrene, a polycyclic aromatic hydrocarbon, indicating its role as an oxidizing agent in biological systems . Furthermore, it has been implicated as a possible intermediate in the vitamin K-dependent carboxylase reaction, which is responsible for the post-translational modification of certain proteins by converting glutamyl residues to gamma-carboxyglutamyl residues .

Physical and Chemical Properties Analysis

The physical and chemical properties of K1-hydroperoxide have been inferred from its reactivity and stability under various conditions. For instance, the formation of hydroxy vitamin K from vitamin K epoxide in vivo suggests that K1-hydroperoxide may be relatively stable in biological systems . The role of K1-hydroperoxide in the hydroxylation of benzo(a)pyrene by rat lung hydroperoxidase also indicates its chemical reactivity as a hydroperoxide .

Scientific Research Applications

Enzymic Hydroxylation in Biological Systems

K1-Hydroperoxide plays a role in the enzymatic hydroxylation processes within biological systems. For example, Sloane (1981) discovered that vitamin K1-hydroperoxide is involved in the hydroxylation of benzo(alpha)pyrene at the 6-position, correlating with the oxidative formation of vitamin K1-hydroperoxide and its subsequent reaction with benzo(alpha)pyrene in the presence of rat lung hydroperoxidase (Sloane, 1981).

Antioxidant Defense Mechanisms

K1-Hydroperoxide is associated with antioxidant defense mechanisms in cells. Fisher et al. (1999) found that phospholipid hydroperoxides are substrates for non-selenium glutathione peroxidase, an enzyme that can reduce phospholipid hydroperoxides, indicating its potential role in cellular antioxidant defense systems (Fisher et al., 1999).

Hydroperoxide Kinetics and Mechanisms

The kinetics and mechanisms of reactions involving hydroperoxides, including K1-Hydroperoxide, have been a subject of study. For instance, Chen et al. (1975) investigated the kinetics of hydrogen atom transfer from α-tetralin hydroperoxide to tertiary alkylperoxy radicals, providing insights into the behavior of hydroperoxides in chemical reactions (Chen et al., 1975).

Role in Combustion Processes

K1-Hydroperoxide is relevant in combustion processes. Wang et al. (2019) reviewed the role of hydroperoxides in combustion environments, highlighting their significance in the atmospheric oxidation of volatile organic compounds and in the liquid and gas phase oxidation of fuel components at elevated temperatures (Wang et al., 2019).

Metabolism and Biochemical Transformations

Vitamin K1 hydroquinone, a metabolite of vitamin K1 and vitamin K1 2,3 epoxide, has been studied, with K1-Hydroperoxide playing a role in its formation. Fasco and Principe (1980) identified vitamin K1 hydroquinone as a significant metabolite in a hepatic microsomal system, suggesting the involvement of K1-Hydroperoxide in its formation (Fasco & Principe, 1980).

Future Directions

The future directions of K1-Hydroperoxide research could involve further exploration of its synthesis, chemical reactions, and potential applications. It could also involve the development of high-quality reference standards for the most reliable pharmaceutical testing .

properties

IUPAC Name

2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUNMUCBDSKNC-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCCC(C)CCCC(C)CCCC(C)C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K1-Hydroperoxide

CAS RN

15576-39-3
Record name Vitamin K1-hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015576393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Sloane - Xenobiotica, 1981 - Taylor & Francis
… Indeed the xitamin K1-hydroperoxide is in the order of 200 times themore effective substrate since a twenty-fold increase in the concentration of t-butylhydroperoxide is only one tenth as …
Number of citations: 2 www.tandfonline.com
Y Nakata, E Tsuchida - Methods in Enzymology, 1980 - Elsevier
Publisher Summary This chapter discusses an overview of determination of vitamin K 1 in photodegradation products by gas–liquid chromatography (GLC). Vitamin K 1 , one of the …
Number of citations: 6 www.sciencedirect.com
S Cholerton - 1986 - livrepository.liverpool.ac.uk
An animal model has been developed in which the pharmacokinetics and the pharmacodynamics of warfarin and its enantiomers have been investigated and compared. Using …
Number of citations: 2 livrepository.liverpool.ac.uk
大前雅彦, 勝井五一郎 - ビタミン, 1968 - jstage.jst.go.jp
… そ こ で Kl または K1−hydroperoxide … K1は 50m 侮 ほぼ溶出 し,100ml で 完全 し終るの にた い して K1−hydroperoxide は 100mlで は溶出せず 100ml を 越してか ら徐々 に溶出す るにすぎ…
Number of citations: 2 www.jstage.jst.go.jp
大前雅彦, 勝井五一郎 - ビタミン, 1969 - jstage.jst.go.jp
The products of the photolysis of vitamin K_1 in benzene solution were subjected to thin layer chromatograpy using silica gel and chloroform as solvent to give colored spots with Rf of 0 …
Number of citations: 1 www.jstage.jst.go.jp
勝井五一郎 - ビタミン, 1968 - jstage.jst.go.jp
Kl は空気や湿気にた い して 比較的安定で あり, 希酸によつ て も影響を受けないが, ア ル カ リまたは還元剤によつ て分解 される. 光にた い して は きわめて 不安定で, 容易に分解 されるこ とも知…
Number of citations: 2 www.jstage.jst.go.jp
大前雅彦, 勝井五一郎 - ビタミン, 1970 - jstage.jst.go.jp
The solutions of vitamin K_1 in benzene or isopropanol were irradiated with mercury arc lamp in the absence of oxygen. These solutions were subjected to thin-layer chromatography …
Number of citations: 3 www.jstage.jst.go.jp

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